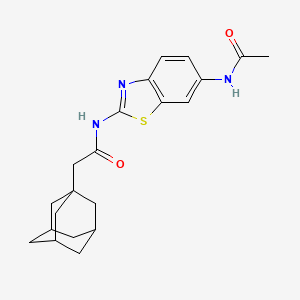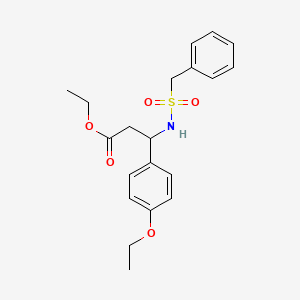![molecular formula C19H13BrN2O2S B11493573 2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11493573.png)
2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile is a complex heterocyclic compound that belongs to the class of thiopyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including amino, bromo, oxo, phenyl, and carbonitrile, makes this compound a versatile intermediate for various chemical reactions and synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of an aromatic aldehyde, malononitrile, and a thiopyranone derivative in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol. The use of a base, such as potassium carbonate, can facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its diverse biological activities, it is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(4-isopropyl-phenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile is unique due to the presence of the bromo and thiopyrano groups. These functional groups enhance its reactivity and potential for diverse chemical transformations. Additionally, the bromo group provides a handle for further functionalization through substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C19H13BrN2O2S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-amino-9-bromo-5-oxo-4-phenyl-4a,10b-dihydro-4H-thiopyrano[3,4-c]chromene-1-carbonitrile |
InChI |
InChI=1S/C19H13BrN2O2S/c20-11-6-7-14-12(8-11)15-13(9-21)18(22)25-17(16(15)19(23)24-14)10-4-2-1-3-5-10/h1-8,15-17H,22H2 |
InChI Key |
NWTODZYPKBLJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3C(C4=C(C=CC(=C4)Br)OC3=O)C(=C(S2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Diethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B11493493.png)

![3-(4-Chlorophenyl)-3-[(cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B11493503.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11493510.png)
![4-(3-chlorophenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493529.png)
![Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate](/img/structure/B11493542.png)
![methyl 8-ethoxy-4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493546.png)
![(5-Hydroxymethyl-3-(O-tolyl)-3H-[1,2,3]triazol-4-yl)methanol](/img/structure/B11493548.png)
![4-methyl-N-[(1Z)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11493559.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11493565.png)
![2'-amino-1'-(4-chlorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11493570.png)


![Methyl [4-(piperidin-1-ylsulfonyl)phenoxy]acetate](/img/structure/B11493582.png)
